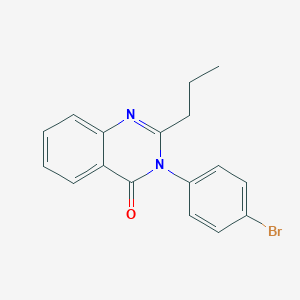
4(3H)-Quinazolinone, 3-(4-bromophenyl)-2-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 3-(4-bromophenyl)-2-propyl- is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 4(3H)-Quinazolinone, 3-(4-bromophenyl)-2-propyl- is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways that are involved in inflammation, tumor growth, and viral replication.
Biochemical and Physiological Effects:
4(3H)-Quinazolinone, 3-(4-bromophenyl)-2-propyl- has been shown to exhibit various biochemical and physiological effects. These include the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammatory cytokines. Additionally, this compound has been shown to exhibit antiviral activity against several viruses, including HIV and hepatitis B.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4(3H)-Quinazolinone, 3-(4-bromophenyl)-2-propyl- in lab experiments is its ability to exhibit multiple biochemical and physiological effects. This makes it a versatile compound that can be used in a variety of research settings. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4(3H)-Quinazolinone, 3-(4-bromophenyl)-2-propyl-. One potential direction is the development of new drugs and therapies based on this compound. Additionally, further investigation into the mechanisms of action of this compound may help to identify new targets for drug development. Finally, more research is needed to fully understand the potential toxic effects of this compound and to develop methods for mitigating these effects.
Métodos De Síntesis
The synthesis of 4(3H)-Quinazolinone, 3-(4-bromophenyl)-2-propyl- can be achieved through a multi-step reaction process. The first step involves the reaction of 4-bromoaniline with propyl bromide to form 4-bromo-N-propylaniline. This intermediate product is then reacted with 2-amino benzoic acid to form the final product, 4(3H)-Quinazolinone, 3-(4-bromophenyl)-2-propyl-.
Aplicaciones Científicas De Investigación
The potential applications of 4(3H)-Quinazolinone, 3-(4-bromophenyl)-2-propyl- in scientific research are vast and varied. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of new drugs and therapies.
Propiedades
Número CAS |
101440-64-6 |
|---|---|
Fórmula molecular |
C17H15BrN2O |
Peso molecular |
343.2 g/mol |
Nombre IUPAC |
3-(4-bromophenyl)-2-propylquinazolin-4-one |
InChI |
InChI=1S/C17H15BrN2O/c1-2-5-16-19-15-7-4-3-6-14(15)17(21)20(16)13-10-8-12(18)9-11-13/h3-4,6-11H,2,5H2,1H3 |
Clave InChI |
VEBPVOBCUPTFLJ-UHFFFAOYSA-N |
SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Br |
SMILES canónico |
CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



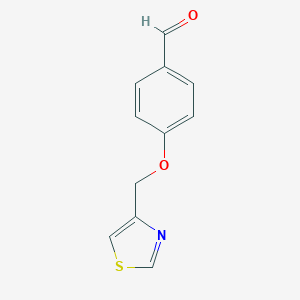



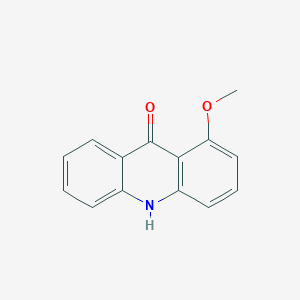
![4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde](/img/structure/B184325.png)
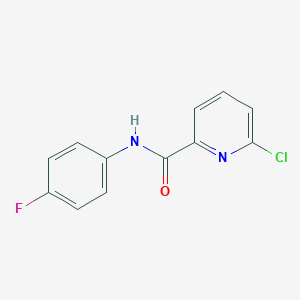
![2-Methylimidazo[1,2-a]pyridin-8-ol](/img/structure/B184328.png)
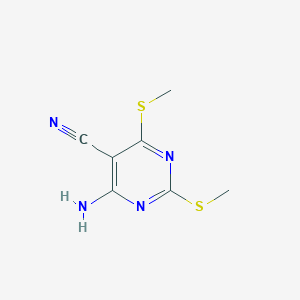
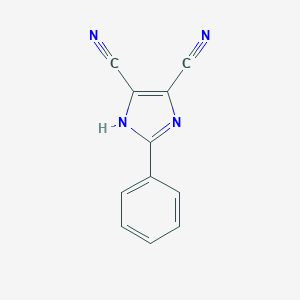

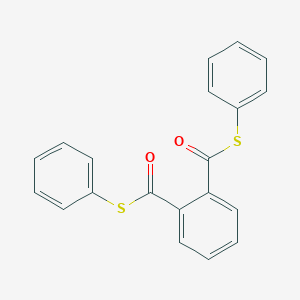

![1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B184336.png)